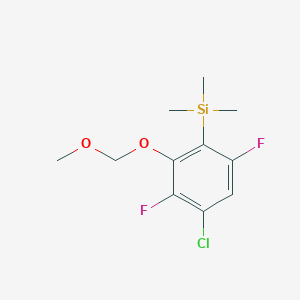

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene

CAS No.: 749230-41-9

Cat. No.: VC16796870

Molecular Formula: C11H15ClF2O2Si

Molecular Weight: 280.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 749230-41-9 |

|---|---|

| Molecular Formula | C11H15ClF2O2Si |

| Molecular Weight | 280.77 g/mol |

| IUPAC Name | [4-chloro-3,6-difluoro-2-(methoxymethoxy)phenyl]-trimethylsilane |

| Standard InChI | InChI=1S/C11H15ClF2O2Si/c1-15-6-16-10-9(14)7(12)5-8(13)11(10)17(2,3)4/h5H,6H2,1-4H3 |

| Standard InChI Key | ZZTJYJUUUXWVAJ-UHFFFAOYSA-N |

| Canonical SMILES | COCOC1=C(C(=CC(=C1F)Cl)F)[Si](C)(C)C |

Introduction

Chemical Identification and Structural Features

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene belongs to the class of polysubstituted aromatic compounds. Its molecular formula is C₁₁H₁₆ClF₂O₂Si, derived from a benzene ring substituted at positions 1, 2, 3, 4, and 5. Key structural attributes include:

-

Chlorine at position 1, imparting electrophilic reactivity.

-

Fluorine atoms at positions 2 and 5, enhancing electronic effects and metabolic stability.

-

Methoxymethoxy group (-OCH₂OCH₃) at position 3, serving as a protecting group for hydroxyl functionalities.

-

Trimethylsilyl group (-Si(CH₃)₃) at position 4, influencing steric bulk and lipophilicity.

The molecular weight, calculated using atomic masses from the IUPAC periodic table, is 281.59 g/mol .

Table 1: Calculated Physicochemical Properties

Synthetic Strategies and Reaction Pathways

The synthesis of polysubstituted benzenes often involves sequential functionalization steps, leveraging protective groups and regioselective reactions. While no direct synthesis of this compound is documented, the following approach can be hypothesized based on analogous methodologies :

Stepwise Functionalization of Benzene

-

Silylation at Position 4:

-

Methoxymethoxy Protection at Position 3:

-

A hydroxyl group (introduced via demethylation or oxidation) can be protected using chloromethyl methyl ether (MOM-Cl) in the presence of a base:

-

-

Halogenation at Positions 1, 2, and 5:

Challenges in Synthesis

-

Regioselectivity: Competing reactions due to multiple directing groups.

-

Steric Hindrance: The trimethylsilyl group may impede access to adjacent positions.

-

Functional Group Compatibility: Sensitivity of the silyl group to protic solvents or strong acids.

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

-

¹H NMR:

-

Trimethylsilyl protons: δ 0.3–0.5 ppm (singlet, 9H).

-

Methoxymethoxy protons: δ 3.3–3.5 ppm (OCH₃), δ 4.5–4.7 ppm (OCH₂O).

-

-

¹³C NMR:

-

Aromatic carbons: δ 110–150 ppm.

-

Si(CH₃)₃: δ 0–5 ppm.

-

Stability and Reactivity

-

Thermal Stability: Decomposition above 250°C due to silyl group cleavage.

-

Hydrolytic Sensitivity: Methoxymethoxy groups may hydrolyze under acidic conditions to form phenolic intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume